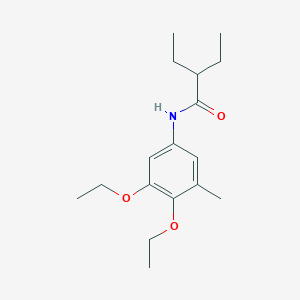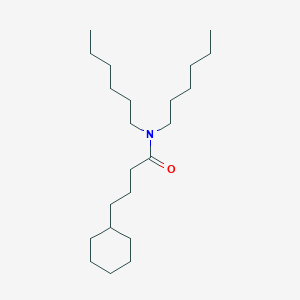
N-Methylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylglycylglycylglycylglycine is a peptide compound consisting of a sequence of glycine residues with an N-methyl group attached to the terminal glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycylglycylglycylglycine can be achieved through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds between glycine residues. The N-methylation of the terminal glycine can be accomplished using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-Methylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for more complex peptides.
Mecanismo De Acción
The mechanism of action of N-Methylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The N-methyl group may enhance the compound’s binding affinity and specificity for these targets. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, lacking the N-methyl group.
N-Methylglycine: Contains a single glycine residue with an N-methyl group.
N,N-Dimethylglycine: A derivative of glycine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methylglycylglycylglycylglycine is unique due to its extended peptide chain and the presence of an N-methyl group, which may confer distinct chemical and biological properties compared to simpler glycine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91307-66-3 |
|---|---|
Fórmula molecular |
C9H16N4O5 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h10H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
Clave InChI |
JYYQHNFCOMQZDS-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


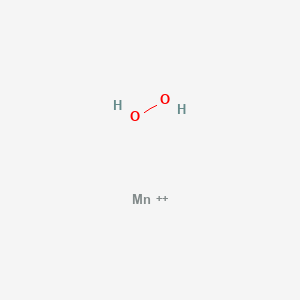


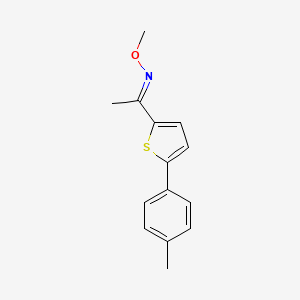
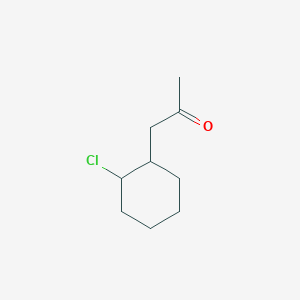
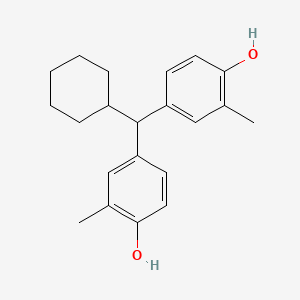

![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
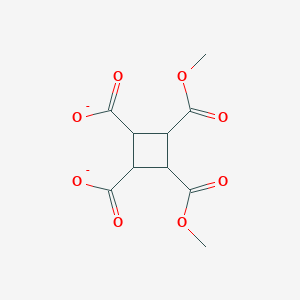
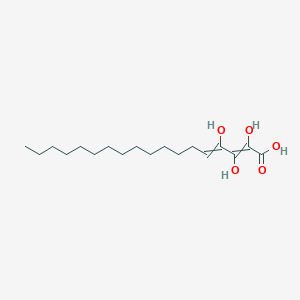
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
